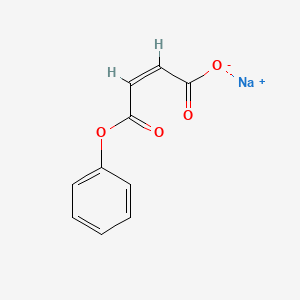
Sodium phenyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phenyl maleate is an organic compound that combines the properties of sodium, phenyl, and maleate groups. It is a derivative of maleic acid and is often used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium phenyl maleate can be synthesized through the reaction of maleic anhydride with phenyl sodium. The reaction typically involves the following steps:
Preparation of Phenyl Sodium: Phenyl sodium can be prepared by reacting diphenylmercury with sodium or through the Shorigen reaction where an alkyl sodium compound is treated with benzene.
Reaction with Maleic Anhydride: The phenyl sodium is then reacted with maleic anhydride to form this compound. The reaction conditions usually involve a controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as:
Mixing: Combining phenyl sodium and maleic anhydride in a reactor.
Heating: Maintaining the reaction mixture at an optimal temperature to ensure complete reaction.
Purification: Isolating the this compound from the reaction mixture through filtration or crystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium phenyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Sodium phenyl maleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic effects and its use in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism by which sodium phenyl maleate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenylsodium: Shares the phenyl group but differs in its reactivity and applications.
Maleic Anhydride: A precursor in the synthesis of sodium phenyl maleate, with distinct chemical properties and uses.
Sodium Maleate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phenyl and maleate groups, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various chemical reactions and industrial applications.
Properties
CAS No. |
72175-35-0 |
|---|---|
Molecular Formula |
C10H7NaO4 |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
sodium;(Z)-4-oxo-4-phenoxybut-2-enoate |
InChI |
InChI=1S/C10H8O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h1-7H,(H,11,12);/q;+1/p-1/b7-6-; |
InChI Key |
SNISHHNGMDYPBN-NAFXZHHSSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)/C=C\C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


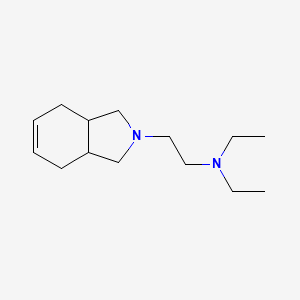
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
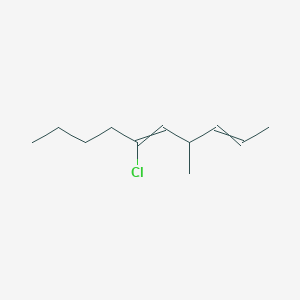
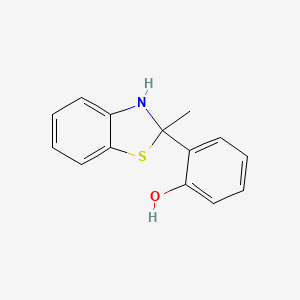
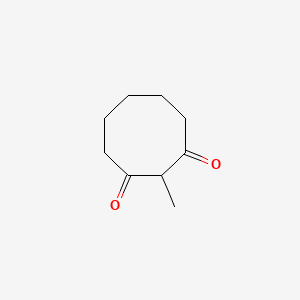
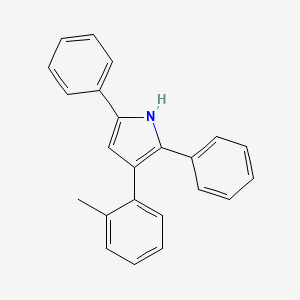
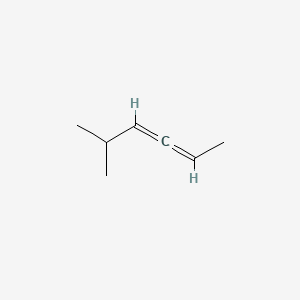
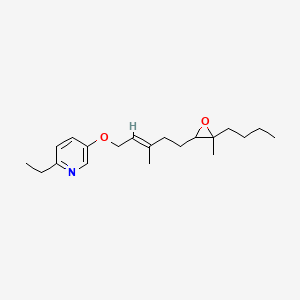
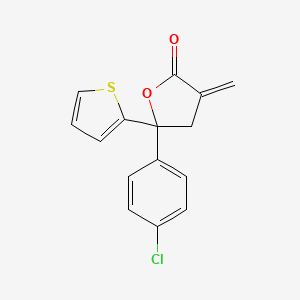
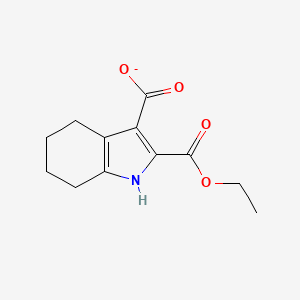
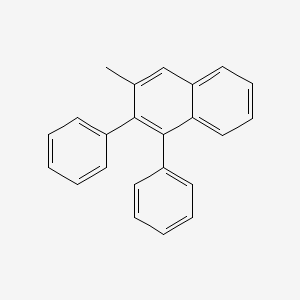
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
